2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide
Overview
Description
2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide is a complex organic compound that features a combination of fluorophenoxy, pyrrolidinylsulfonyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidinylsulfonyl group: This step often involves the reaction of a sulfonyl chloride with a pyrrolidine derivative.
Attachment of the fluorophenoxy group: This can be done via nucleophilic aromatic substitution reactions.
Final coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may involve the use of bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide
- 2-(4-bromophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide
- 2-(4-methylphenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide
Uniqueness
The uniqueness of 2-(4-fluorophenoxy)-N-{4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}butanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group, in particular, can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S2/c1-2-21(31-18-9-7-17(24)8-10-18)22(28)26-23-25-20(15-32-23)16-5-11-19(12-6-16)33(29,30)27-13-3-4-14-27/h5-12,15,21H,2-4,13-14H2,1H3,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCBALKPCGFSGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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